4-(3-Aminopropoxy)benzonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of 4-(3-Aminopropoxy)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-Aminopropoxy)benzonitrile .Physical And Chemical Properties Analysis
4-(3-Aminopropoxy)benzonitrile has a molecular weight of 176.22 g/mol. It is recommended to be stored in a dark place, in an inert atmosphere, at room temperature . The physical form can be liquid, solid, semi-solid, or lump .Scientific Research Applications
Degradation and Environmental Impact
Degradation of Acetaminophen by Advanced Oxidation Processes (AOPs)
This study reviews various AOP systems used for treating acetaminophen in aqueous mediums, focusing on the degradation pathways, biotoxicity of by-products, and computational predictions of reactive sites. This research contributes to understanding and enhancing the degradation of persistent compounds in the environment by AOP systems (Qutob et al., 2022).
Biological Activities and Pharmaceutical Applications
Amino-1,2,4-Triazoles in Fine Organic Synthesis
This review summarizes the industrial use of 3- and 4-amino-1,2,4-triazoles, focusing on their applications in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. It highlights their versatility in organic synthesis, including less-known applications like analytical reagents, flotation reagents, and heat-resistant polymers (Nazarov et al., 2021).
Pharmacokinetics, Pharmacodynamics, and Toxicology of NPS
This paper reviews the pharmacokinetics and pharmacodynamics of new psychoactive substances (NPS) like 2C-B, 4-fluoroamphetamine, and benzofurans. It highlights the clinical effects and toxicity management of these substances, which are important for understanding the impact of similar compounds in drug development (Nugteren-van Lonkhuyzen et al., 2015).
Environmental Bioremediation and Microbial Applications
Nitrile Hydrolysing Enzymes-Producing Bacterium
This study explores a bacterium isolated from Gandang Dewata Mountain that exhibits potential as a nitrile-hydrolysing organism. The bacterium Rhodococcus pyridinivorans SB1D1 demonstrates the capability to degrade nitriles, suggesting its application in bioremediation and the production of pharmaceutical compounds (Sulistinah & Riffiani, 2018).
Safety And Hazards
The safety data sheet for a similar compound, 4-Aminobenzonitrile, indicates that it is considered hazardous. It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
4-(3-aminopropoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQULJYGPHOTSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554533 |
Source
|
Record name | 4-(3-Aminopropoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropoxy)benzonitrile | |
CAS RN |
116753-55-0 |
Source
|
Record name | 4-(3-Aminopropoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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